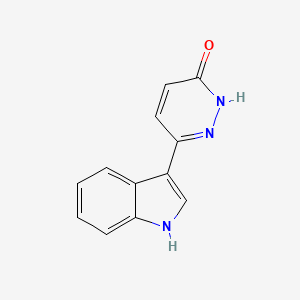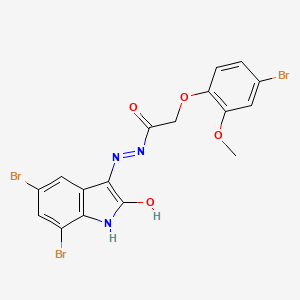
6-(1H-indol-3-yl)-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1H-indol-3-yl)-3(2H)-pyridazinone is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is known for its unique chemical structure and its ability to interact with biological systems, making it a valuable tool for researchers in fields such as biochemistry, pharmacology, and molecular biology. In
作用机制
The mechanism of action of 6-(1H-indol-3-yl)-3(2H)-pyridazinone is not fully understood. However, studies have shown that this compound has the ability to interact with various biological systems, including enzymes and receptors. It has been suggested that the compound may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 6-(1H-indol-3-yl)-3(2H)-pyridazinone has a number of biochemical and physiological effects. These include the inhibition of cell growth, the induction of apoptosis (programmed cell death), and the reduction of oxidative stress. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 6-(1H-indol-3-yl)-3(2H)-pyridazinone in lab experiments is its ability to interact with biological systems in a specific and targeted manner. This makes it a valuable tool for researchers studying the mechanisms of various biological processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of the compound can be toxic to cells, making it important for researchers to use caution when working with this compound.
未来方向
There are many potential future directions for research on 6-(1H-indol-3-yl)-3(2H)-pyridazinone. One area of research could be the development of new cancer therapies based on the compound's ability to inhibit cancer cell growth. Additionally, further research could be conducted on the compound's potential use in the treatment of neurological disorders and inflammatory diseases. Finally, studies could be conducted to further understand the compound's mechanism of action and to identify potential new targets for future drug development.
Conclusion:
In conclusion, 6-(1H-indol-3-yl)-3(2H)-pyridazinone is a valuable compound for scientific research applications. Its unique chemical structure and ability to interact with biological systems make it a valuable tool for researchers in a variety of fields. While there are some limitations to working with this compound, its potential benefits make it a promising area of research for the future.
合成方法
The synthesis of 6-(1H-indol-3-yl)-3(2H)-pyridazinone involves the reaction of 3-(2-bromoacetyl)indole with hydrazine hydrate and subsequent cyclization with acetic anhydride. This method has been successfully used by many researchers to obtain high yields of this compound.
科学研究应用
6-(1H-indol-3-yl)-3(2H)-pyridazinone has been extensively studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. Other areas of research include the study of neurological disorders, inflammation, and oxidative stress.
属性
IUPAC Name |
3-(1H-indol-3-yl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-6-5-11(14-15-12)9-7-13-10-4-2-1-3-8(9)10/h1-7,13H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMSMVYLWGVWJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]ethyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6132646.png)
![2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B6132647.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B6132657.png)

![1,1'-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]bis(2-methylindoline)](/img/structure/B6132661.png)
![N-(2,5-dimethylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B6132666.png)
![2-(3-butenoyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6132672.png)
![1-(diethylamino)-3-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6132677.png)
![4-hydroxy-4-methyl-3-[2-(2-methyl-5-nitro-1H-indol-3-yl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B6132685.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6132696.png)
![2-[4-(3-methylbenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6132705.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6132718.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine](/img/structure/B6132724.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-methylcyclopropyl)carbonyl]piperidine](/img/structure/B6132731.png)